molecular formula C19H23N3O4S B2712593 Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-71-2

Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2712593
CAS RN: 868144-71-2
M. Wt: 389.47
InChI Key: RJHKWSOEUPBZMQ-UHFFFAOYSA-N
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Description

The compound “Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidinone derivatives are synthesized by the three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid .


Synthesis Analysis

The synthesis of similar compounds involves a one-pot three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature . This protocol has several advantages such as high yield, simple workup procedure, non-toxic, clean, and easy recovery and reusability of the catalytic system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the formation of a thiohydrazonate, which undergoes intermolecular cyclization directly to yield an intermediate or via 1,3-dipolar cycloaddition of nitrilimine (generated in situ) to the C=S of the reactant to yield the intermediate .

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have utilized thiophene derivatives in the synthesis of novel compounds, such as [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds were synthesized through reactions with appropriate hydrazonoyl halides, with their structures confirmed via various analytical techniques including microanalysis and spectral data. Some derivatives exhibited mild antimicrobial activities, as discussed in a study published in the Journal of Heterocyclic Chemistry (Gomha et al., 2018).

Antimicrobial and Anticancer Potential

Further research into pyrido[2,3-d]pyrimidine-carboxylate derivatives revealed their antibacterial, antifungal, and antitumor activities. Novel derivatives were synthesized through nucleophilic substitution reactions and evaluated for their biological activities. Some compounds demonstrated significant antibacterial and antifungal efficacy, pointing to their potential as antimicrobial agents. This was detailed in a publication in ChemInform (Shanmugasundaram et al., 2011).

Charge Transfer and Electronic Properties

The electronic and photophysical properties of pyrimidine derivatives have been extensively studied, with a focus on their charge transfer capabilities. One study utilized density functional theory to analyze the frontier molecular orbitals, absorption spectra, and charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives. This research aimed at enhancing the materials' properties for potential electronic applications, as reported in Computational Materials Science (Irfan, 2014).

Antiviral Research

Pyrimidine thioglycoside analogs have been synthesized and evaluated for their antiviral potential against SARS-COV-2 and Avian Influenza H5N1 viruses. The synthesis process involved reactions leading to 4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide derivatives and subsequent transformations to yield the desired thioglycosides. Pharmacological evaluations indicated that some compounds possess notable antiviral activity, highlighting their potential in antiviral drug development. This was documented in a study published in ACS Omega (Abu-Zaied et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds involves interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. Given the promising properties of similar compounds, it would be interesting to investigate the potential of this compound in various fields, such as medicinal chemistry .

properties

IUPAC Name

2-methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-10(2)9-26-18(24)13-11(3)20-16-15(14(13)12-7-6-8-27-12)17(23)22(5)19(25)21(16)4/h6-8,10,14,20H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKWSOEUPBZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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